molecular formula C9H6F3N3 B12985624 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole CAS No. 118863-63-1

3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole

Cat. No.: B12985624
CAS No.: 118863-63-1
M. Wt: 213.16 g/mol
InChI Key: DXALDAXWNOVMSZ-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its combination of the trifluoromethyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical properties, such as high thermal stability and the ability to participate in a wide range of chemical reactions. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, making it a valuable compound in drug development and materials science .

Properties

CAS No.

118863-63-1

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15)

InChI Key

DXALDAXWNOVMSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=NN2

Origin of Product

United States

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